molecular formula C8H8ClN3 B8652855 5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 219766-55-9

5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B8652855
CAS No.: 219766-55-9
M. Wt: 181.62 g/mol
InChI Key: AVOXIZBFHMFXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

219766-55-9

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-3-6(9)12-8-7(4)10-5(2)11-8/h3H,1-2H3,(H,10,11,12)

InChI Key

AVOXIZBFHMFXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide (4.45 g) in chloroform (4.5 ml) and phosphorous oxychloride (25.4 ml) was stirred at 80° C. for 3 hr and concentrated to dryness under reduced pressure. The residue was poured to ice (75 g), and which was neutralized with aqueous ammonia under ice-cooling. The mixture was stirred at room temperature for 30 min and the precipitated solid was washed with water to give the objective compound (3.66 g) as a gray powder.
Name
2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-6-chloro-4-methyl-3-nitropiridine (1.2 g, 6.40 mmol) synthesized according to the method described in WO98/02442 was dissolved in ethanol (65 mL), and tin(II) chloride dihydrate (4.33 g, 19.2 mmol) was added, followed by stirring at 75° C. for 2 hours. The reaction mixture was diluted with ethyl acetate and was added with 3 mol/L aqueous sodium hydroxide solution. The unsoluble material was filtered out through Celite, and washed with ethyl acetate. The filtrate was sequentially washed with water, saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Next, polyphosphoric acid (15.3 g) and acetic acid (1.72 mL, 30.0 mmol) was added to the residue, and was stirred for 80° C. for 3 hours. The reaction mixture was moved to ice water and sodium carbonate (11.4 g, 0.108 mol) was added in a little portion while stirring. Then, 28% aqueous ammonia solution was added to the residue to control the pH to 9 and the mixture was stirred for 1 hour. Precipitated crude crystals were collected by filtration, and were washed with water, and the obtained crystals were dried in vacuo at 40° C. overnight to obtain Compound P38 (395 mg, 34%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
15.3 g
Type
reactant
Reaction Step Five
Quantity
1.72 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
65 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.